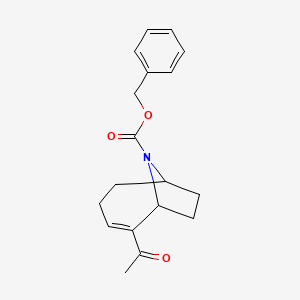
N-Benzyloxycarbonyl (+)-Anatoxin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl (+)-Anatoxin A is a compound that belongs to the class of benzyloxycarbonyl derivatives. It is a modified form of Anatoxin A, a potent neurotoxin produced by cyanobacteria. The benzyloxycarbonyl group is often used as a protective group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (+)-Anatoxin A typically involves the protection of the amino group of Anatoxin A with a benzyloxycarbonyl group. This can be achieved by reacting Anatoxin A with benzyl chloroformate in the presence of a mild base at room temperature . The reaction conditions are generally mild, and the process is straightforward.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of larger reaction vessels, more efficient mixing, and often continuous flow processes to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl (+)-Anatoxin A undergoes several types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl group can be removed under various conditions, such as hydrogenolysis using palladium catalysts, or by using nickel boride generated in situ from sodium borohydride and nickel chloride in methanol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nickel Boride Deprotection: Sodium borohydride (NaBH4) and nickel chloride (NiCl2·6H2O) in methanol.
Major Products Formed
The major products formed from these reactions are typically the deprotected amine or substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl (+)-Anatoxin A has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its neurotoxic effects.
Medicine: Investigated for potential therapeutic applications, including as a tool for studying neurodegenerative diseases.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl (+)-Anatoxin A involves its interaction with acetylcholine receptors in the nervous system. The benzyloxycarbonyl group serves as a protective group, allowing the compound to be used in various synthetic applications without undergoing unwanted reactions. Upon deprotection, the active Anatoxin A can exert its neurotoxic effects by binding to acetylcholine receptors and disrupting normal neural signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Another benzyloxycarbonyl-protected amino acid used in peptide synthesis.
N-Benzyloxycarbonylhydroxylamine: Used in organic synthesis for the protection of hydroxylamine.
Uniqueness
N-Benzyloxycarbonyl (+)-Anatoxin A is unique due to its combination of the potent neurotoxic properties of Anatoxin A and the protective benzyloxycarbonyl group. This makes it a valuable tool in synthetic chemistry and neurobiological research.
Propriétés
IUPAC Name |
benzyl 2-acetyl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(20)16-9-5-8-15-10-11-17(16)19(15)18(21)22-12-14-6-3-2-4-7-14/h2-4,6-7,9,15,17H,5,8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLVUTIDRAEWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCCC2CCC1N2C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
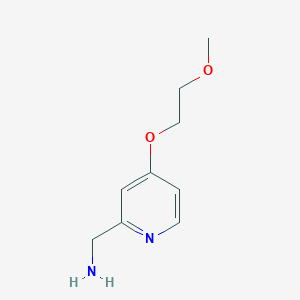

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
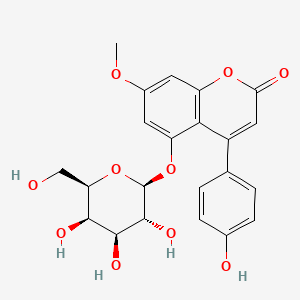
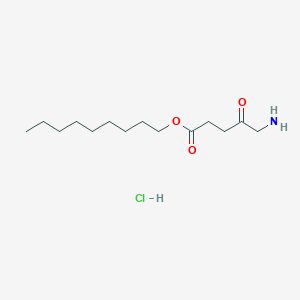
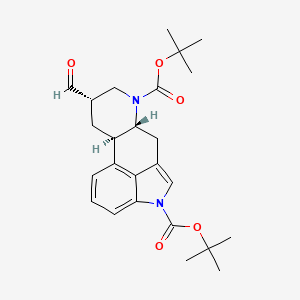
![9-Ethyl-6,11-dihydro-8-hydroxy-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13442766.png)
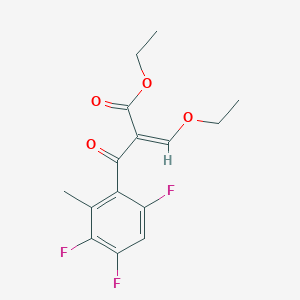
![Methyl 3-([(1E)-(dimethylamino)methylene]amino)-5-fluoro-1-methyl-1H-indole-2-carboxylate](/img/structure/B13442778.png)

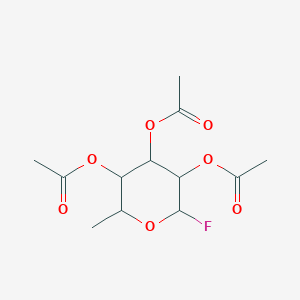
![(2S,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13442792.png)
